molecular formula C10H18S B14642038 Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- CAS No. 55849-06-4

Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl-

Cat. No.: B14642038
CAS No.: 55849-06-4
M. Wt: 170.32 g/mol
InChI Key: XOYMIAXCEYKMRB-UHFFFAOYSA-N
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Description

Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- is an organic compound with the molecular formula C10H18S It is a derivative of thiepin, characterized by the presence of four methyl groups and a tetrahydro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with a sulfur-containing reagent, followed by hydrogenation to achieve the tetrahydro structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methyl groups or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Fully hydrogenated thiepin derivatives.

    Substitution: Various substituted thiepin derivatives depending on the reagents used.

Scientific Research Applications

Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- is unique due to its specific tetrahydro structure and the presence of four methyl groups, which confer distinct chemical properties and reactivity compared to other thiepin derivatives

Properties

CAS No.

55849-06-4

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

IUPAC Name

2,2,7,7-tetramethyl-3,6-dihydrothiepine

InChI

InChI=1S/C10H18S/c1-9(2)7-5-6-8-10(3,4)11-9/h5-6H,7-8H2,1-4H3

InChI Key

XOYMIAXCEYKMRB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CCC(S1)(C)C)C

Origin of Product

United States

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